molecular formula C19H19N7O6 B050499 Folic acid CAS No. 112339-32-9

Folic acid

Cat. No. B050499
M. Wt: 441.4 g/mol
InChI Key: OVBPIULPVIDEAO-LBPRGKRZSA-N
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Description

Folic acid is a B-vitamin that is essential for the proper functioning of the human body. It is also known as folate or vitamin B9. The human body cannot produce folic acid on its own, so it must be obtained through diet or supplements. Folic acid plays a crucial role in many biological processes, including DNA synthesis, cell division, and red blood cell production.

Scientific Research Applications

Genetic and Reproductive Health

Folic acid plays a critical role in reproductive health. A study by Alieva (2021) highlights the importance of folic acid in genetic conditions affecting the folate cycle. Genetic disorders in genes like MTHFR and MTRR, which are involved in the folate cycle, significantly increase the risk of reproductive losses. Folic acid supplementation can help in managing these risks, thus preventing birth defects and reducing reproductive losses.

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
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InChI Key

OVBPIULPVIDEAO-LBPRGKRZSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
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Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
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Molecular Formula

C19H19N7O6
Record name FOLIC ACID
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Related CAS

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID0022519
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Molecular Weight

441.4 g/mol
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Physical Description

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid
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Solubility

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL
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Vapor Pressure

6.2X10-20 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase., Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine., The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ...
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Product Name

Folic Acid

Color/Form

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water

CAS RN

59-30-3
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Melting Point

482 °F (decomposes) (NTP, 1992), 250 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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